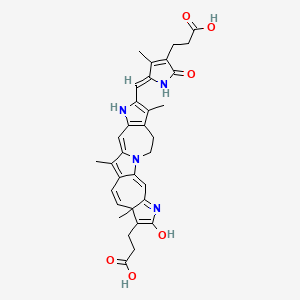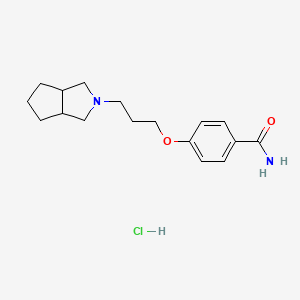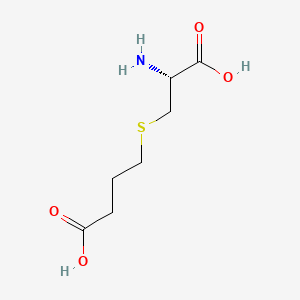
Sarpedobilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarpedobilin is a doubly cyclized bile pigment. It is found in butterflies.
Aplicaciones Científicas De Investigación
Biosynthesis and Precursor Identification
Sarpedobilin, a blue-green tetrapyrrolic bile pigment in butterflies, especially in Papilio sarpedon, is identified in different larval stages and adults. Studies have established pterobilin as the precursor to this compound in these butterflies (Bois-choussy & Barbier, 1983).
Interaction with Other Compounds
This compound shows notable interactions with various substances, including ATP and polycarboxylic acids like malonic acid, tartaric acid, and citric acid. This interaction suggests a potential role of this compound in metabolic processes, possibly impacting processes like the di- and tri-carboxylic acid cycles and ATP formation (Barbier, 1985).
Growth Inhibiting Properties
Research has demonstrated that this compound possesses inhibitory effects on biological growth, such as watercress seed germination and the development of Artemia salina eggs. This suggests a broader biochemical role for this compound in controlling metabolic processes in butterflies (Vuillaume & Barbier, 1985).
Structural Analysis
Detailed studies using NMR and mass spectrometry have led to a proposed structure for this compound. This structure represents a unique natural heterocyclic system, highlighting its significance in the realm of natural pigments (Bois-Choussy & Barbier, 1977).
Metachromatic Properties
This compound exhibits metachromatic properties, making it an interesting subject of study in the field of natural dyes and pigments. Its reactivity and unique interaction with polyanions point towards its significance in the biochemical landscape of butterflies (Barbier, 1986).
Bioecological Context
This compound is also studied in the context of its bioecological significance. It is found as the main bile pigment in certain butterfly species in Southeast Asia, suggesting a unique evolutionary and ecological role (Barbier, 1990).
Propiedades
Número CAS |
39290-30-7 |
|---|---|
Fórmula molecular |
C33H34N4O6 |
Peso molecular |
582.65 |
Nombre IUPAC |
3-[(5Z)-5-[[7-(2-carboxyethyl)-6-hydroxy-8,12,18-trimethyl-1,5,16-triazapentacyclo[11.8.0.02,11.04,8.015,19]henicosa-2,4,6,9,11,13,15(19),17-octaen-17-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-16-19-10-12-37-26(14-25(19)34-23(16)13-24-17(2)21(31(42)35-24)5-7-29(38)39)18(3)20-9-11-33(4)22(6-8-30(40)41)32(43)36-28(33)15-27(20)37/h9,11,13-15,34,43H,5-8,10,12H2,1-4H3,(H,35,42)(H,38,39)(H,40,41)/b24-13- |
Clave InChI |
KARXBSJWEYNVBN-CFRMEGHHSA-N |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C4C3=CC5=NC(=C(C5(C=C4)C)CCC(=O)O)O)C)C=C6C(=C(C(=O)N6)CCC(=O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sarpedobilin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)
